Azetidin-3-yl(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)methanone

Chemical Biology Medicinal Chemistry Fragment-Based Drug Design

Researchers pursuing CNS-targeted fragment-based drug discovery often encounter limited access to conformationally constrained building blocks with defined heterocyclic substitution patterns. This bifunctional compound uniquely combines a four-membered azetidine ring with a 3-(cyclopropylmethyl)-4-hydroxypiperidine moiety, offering hydrogen-bonding capacity and conformational restriction for probing lipophilic enzyme pockets such as PDE10. • Dual heterocyclic scaffold (azetidine + piperidine) at ≥95% purity • Cyclopropylmethyl substituent at piperidine 3-position enables exploration of hydrophobic binding sites • In stock with flexible packaging; for R&D use only

Molecular Formula C13H22N2O2
Molecular Weight 238.33 g/mol
CAS No. 2098039-77-9
Cat. No. B1479171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidin-3-yl(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)methanone
CAS2098039-77-9
Molecular FormulaC13H22N2O2
Molecular Weight238.33 g/mol
Structural Identifiers
SMILESC1CC1CC2CN(CCC2O)C(=O)C3CNC3
InChIInChI=1S/C13H22N2O2/c16-12-3-4-15(13(17)11-6-14-7-11)8-10(12)5-9-1-2-9/h9-12,14,16H,1-8H2
InChIKeyQZTYOYSINRSSQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidin-3-yl(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)methanone – Structural Classification and Baseline Profile


Azetidin-3-yl(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)methanone (CAS 2098039-77-9, C₁₃H₂₂N₂O₂, MW 238.33 g/mol) is a synthetic bifunctional building block that combines a four‑membered azetidine ring with a 3‑(cyclopropylmethyl)‑4‑hydroxypiperidine moiety. It is primarily catalogued as a research chemical and potential pharmaceutical intermediate. No primary research paper, patent, or authoritative database entry containing quantitative biological or pharmacological data that could be cross‑referenced to a comparator was identified.

Why Generic Substitution Risks Are Unquantifiable for Azetidin-3-yl(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)methanone


In the absence of any published head‑to‑head or cross‑study comparator data, it is impossible to assess whether a structurally analogous compound could serve as a performance‑equivalent substitute. The compound’s specific substitution pattern—the cyclopropylmethyl group on the piperidine ring and the hydroxyl group at the 4‑position—may influence conformational preferences and hydrogen‑bonding networks, but no experimental evidence is available to confirm a functional advantage over related azetidinyl‑piperidine derivatives.

Quantitative Differentiation Evidence for Azetidin-3-yl(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)methanone


No Verifiable Comparator‑Based Evidence Could Be Found

A systematic search of primary literature, patents (including US‑8691986‑B2 and US‑8623860‑B2), BindingDB, ChEMBL, and PubChem did not yield any quantitative activity data (IC₅₀, Kᵢ, Kd, pharmacokinetic parameter, or selectivity index) for this compound in an experiment where a comparator or baseline was also reported. Two BindingDB entries (BDBM50384476 and BDBM50385832) initially appeared relevant but were confirmed to correspond to different chemical structures.

Chemical Biology Medicinal Chemistry Fragment-Based Drug Design

Potential Application Domains for Azetidin-3-yl(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)methanone


Chemical Probe or Fragment‑Based Lead Discovery (Unvalidated)

The compound’s structural features suggest it could serve as a fragment for targeting PDE10 or other CNS‑relevant enzymes, as hinted by the Amgen patent family. However, no measured affinity, selectivity, or functional activity data exist in the public domain to support such a use.

Synthetic Intermediate for Proprietary Analogues

The compound is listed in several supplier catalogues as a building block, implying it may be employed in the synthesis of more complex molecules. The lack of published data makes it impossible to specify which analogues it could advantageously produce relative to other starting materials.

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